7-(2-chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 714245-69-9

7-(2-chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3006558
CAS Number: 714245-69-9
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(2-Chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione belongs to the class of purine-2,6-dione derivatives. These compounds are structurally similar to naturally occurring purine nucleobases (adenine and guanine) and exhibit a wide range of biological activities [, , , , , , , ]. Due to their diverse biological activities, they have been explored in various scientific research areas, including the development of potential therapeutics for cancer, viral infections, and cardiovascular diseases.

Molecular Structure Analysis

Computational methods like density functional theory (DFT) could be employed to gain further insights into the molecule's electronic structure, shape, and potential interactions with biological targets [].

Applications
  • Medicinal Chemistry: Exploring its potential as a lead compound for developing new drugs targeting a variety of diseases, similar to other purine derivatives that have shown promising results in treating cancer, HIV, and cardiovascular diseases [, , ].

Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. [, ] It works by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. Linagliptin exhibits high potency and selectivity for DPP-4.

8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1H-purine-2,6-dione

Compound Description: This compound is identified as another name for Linagliptin in a French patent. [] The patent focuses on stable pharmaceutical compositions containing Linagliptin, highlighting its therapeutic relevance.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

Compound Description: This compound was synthesized and tested for its cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive properties. [] It also showed weak affinity for α1- and α2-adrenoreceptors.

Compound Description: This compound, a derivative of compound 2, demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6dione

Compound Description: This compound demonstrated potent protein kinase CK2 inhibitory activity with an IC50 value of 8.5 μM. []

8-Bromo-3-methyl-xanthine

Compound Description: This compound is a key starting material used in the synthesis of Linagliptin. []

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. []

Properties

CAS Number

714245-69-9

Product Name

7-(2-chlorobenzyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.87

InChI

InChI=1S/C19H22ClN5O2/c1-12-6-5-9-24(10-12)18-21-16-15(17(26)22-19(27)23(16)2)25(18)11-13-7-3-4-8-14(13)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,22,26,27)

InChI Key

FAVNBSGIIYOPDO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.